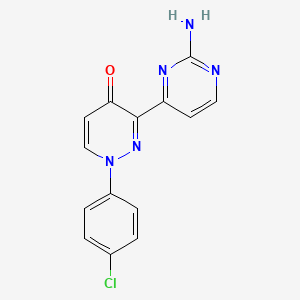

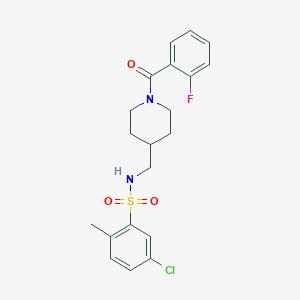

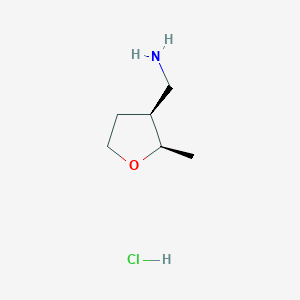

3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one, also known as 4-Chloro-1,4-dihydropyridazin-3(2H)-one, is an organic compound derived from the pyridazinone family. It is a yellowish-orange crystalline solid that is soluble in water and ethanol. 4-Chloro-1,4-dihydropyridazin-3(2H)-one has been studied extensively in the laboratory due to its potential applications in scientific research. This compound has been found to have several biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Chemical Interactions and Crystal Structures

Research into compounds structurally related to 3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one has shown that pyrimidine derivatives exhibit significant biological importance due to their occurrence as components of nucleic acids. For instance, studies have highlighted how protonated pyrimidine rings can form hydrogen bonds with sulfonate groups, mimicking carboxylate anion associations. This interaction is crucial in understanding the binding mechanisms of such compounds at the molecular level, revealing potential for targeted drug design and synthesis of biologically active compounds (Balasubramani, Muthiah, & Lynch, 2007).

Antioxidant and Antitumor Activities

A significant area of application for pyrimidine derivatives includes their evaluation for antioxidant and antitumor activities. For example, the synthesis and characterization of certain pyrimidine derivatives have demonstrated their potential in exhibiting both antioxidant and antitumor properties. This insight is pivotal for the development of new therapeutic agents, highlighting the compound's utility in medical research focused on cancer treatment and prevention of oxidative stress-related diseases (El-Moneim, El‐Deen, & El-Fattah, 2011).

Synthesis and Biological Activity

Further research into compounds related to this compound has explored their synthesis and the subsequent evaluation of biological activities. This includes antimicrobial, antifungal, and antiproliferative activities against various cancer cell lines. Such studies are fundamental in drug discovery processes, offering a basis for the development of novel drugs that target specific diseases with high precision and efficacy (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

Molecular Docking and Computational Studies

Computational studies and molecular docking have also been applied to derivatives of this compound, providing insights into their potential as antihypertensive agents by acting as agonists to specific receptors. These studies are crucial for understanding the interaction between the compounds and biological targets, aiding in the optimization of drug design and development processes for better therapeutic outcomes (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

Propiedades

IUPAC Name |

3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O/c15-9-1-3-10(4-2-9)20-8-6-12(21)13(19-20)11-5-7-17-14(16)18-11/h1-8H,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVBBUPFLIWRBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NC(=NC=C3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327965 |

Source

|

| Record name | 3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728392 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

690211-52-0 |

Source

|

| Record name | 3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2700813.png)

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2700814.png)

![(1S,2R,4R,5S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B2700819.png)

![2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2700820.png)

![[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2700822.png)

![3,5-Dimethyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2700832.png)